molecular formula C24H21N3O4 B14979365 N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14979365
M. Wt: 415.4 g/mol
InChI Key: XCPBBVYEOYYMLP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The oxadiazole intermediate is then coupled with a phenoxyacetic acid derivative using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Final Amidation: The final step involves the amidation of the coupled product with 4-methoxyaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the phenoxyacetamide moiety allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(4-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(4-methoxyphenyl)-2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide lies in its specific substitution pattern on the oxadiazole ring and the phenoxyacetamide moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c1-16-5-3-7-18(13-16)24-26-23(27-31-24)17-6-4-8-21(14-17)30-15-22(28)25-19-9-11-20(29-2)12-10-19/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

XCPBBVYEOYYMLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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